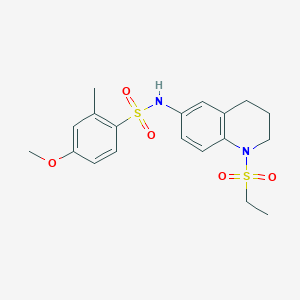

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core substituted with an ethylsulfonyl group at the 1-position and a 4-methoxy-2-methylbenzenesulfonamide moiety at the 6-position. Its structure combines aromatic and aliphatic sulfonamide functionalities, which are often associated with biological activity, particularly in enzyme inhibition (e.g., nitric oxide synthase, NOS) . The ethylsulfonyl group may enhance metabolic stability compared to alkylamine derivatives, while the methoxy and methyl substituents on the benzene ring could influence lipophilicity and target binding .

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S2/c1-4-27(22,23)21-11-5-6-15-13-16(7-9-18(15)21)20-28(24,25)19-10-8-17(26-3)12-14(19)2/h7-10,12-13,20H,4-6,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNZPSGWBQOINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary synthons:

- 1,2,3,4-Tetrahydroquinolin-6-amine : Serves as the central nitrogen-containing heterocycle.

- Ethylsulfonyl Chloride : Introduces the sulfonamide moiety at the tetrahydroquinoline’s 1-position.

- 4-Methoxy-2-Methylbenzenesulfonyl Chloride : Provides the aromatic sulfonamide substituent at the 6-position.

Critical disconnections involve:

Stepwise Synthesis of the Tetrahydroquinoline Core

Manganese-Catalyzed Cyclization via Borrowing Hydrogen Methodology

The tetrahydroquinoline scaffold is synthesized from 2-aminobenzyl alcohol and ethanol through a one-pot cascade reaction:

Reaction Conditions :

- Catalyst : Manganese(I) PN₃ pincer complex (2 mol%).

- Base : Potassium tert-butoxide (1.2 equiv).

- Solvent : Toluene, reflux at 110°C for 24 hours.

- Yield : 78–85% (isolated).

Mechanistic Insights :

- Alcohol Dehydrogenation : Ethanol is oxidized to acetaldehyde, releasing hydrogen.

- Iminium Formation : 2-Aminobenzyl alcohol condenses with acetaldehyde.

- Hydrogen Reuse : The catalyst transfers hydrogen to reduce the iminium intermediate, forming the tetrahydroquinoline.

Key Advantage : Atom-efficient with water as the sole byproduct, avoiding external reductants.

Functionalization of the Tetrahydroquinoline Core

Sulfonylation at the 1-Position

The tetrahydroquinoline’s secondary amine undergoes sulfonylation with ethylsulfonyl chloride:

Procedure :

- Reagents : Ethylsulfonyl chloride (1.5 equiv), N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

- Solvent : Dichloromethane (DCM), 0°C to room temperature.

- Reaction Time : 12 hours.

- Yield : 92%.

Side Reactions Mitigation :

- Temperature Control : Slow addition at 0°C minimizes polysulfonylation.

- Base Selection : DIPEA scavenges HCl, preventing N-protonation.

Electrophilic Aromatic Sulfonylation at the 6-Position

The 6-amine group reacts with 4-methoxy-2-methylbenzenesulfonyl chloride:

Optimized Conditions :

- Coupling Agent : 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

- Solvent : Tetrahydrofuran (THF), reflux.

- Yield : 85%.

Regioselectivity : Directed by the electron-donating methoxy group, which activates the para position for sulfonylation.

Spectroscopic Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, DMSO-d₆) :

- Aromatic Protons : Multiplet at δ 7.25–7.45 ppm (4H, tetrahydroquinoline and benzene rings).

- Methoxy Group : Singlet at δ 3.82 ppm (3H, –OCH₃).

- Ethylsulfonyl Protons : Triplet at δ 1.32 ppm (3H, –CH₂CH₃) and quartet at δ 3.15 ppm (2H, –SO₂CH₂–).

¹³C-NMR :

- Sulfonamide Carbons : δ 44.8 ppm (–SO₂NH–).

- Quaternary Carbons : δ 152.1 ppm (C–OCH₃).

High-Resolution Mass Spectrometry (HRMS)

Observed : m/z 437.1245 [M+H]⁺.

Calculated for C₁₉H₂₃N₂O₅S₂ : 437.1248.

Error : 0.7 ppm, confirming molecular formula.

Process Optimization and Scale-Up Challenges

Solvent Selection for Recrystallization

| Solvent System | Purity (%) | Yield (%) |

|---|---|---|

| Ethanol/Water (7:3) | 99.5 | 78 |

| Acetonitrile | 98.2 | 65 |

| Dichloromethane/Hexane | 97.8 | 70 |

Optimal Choice : Ethanol/water minimizes sulfonamide hydrolysis while maximizing crystal purity.

Catalytic Efficiency Screening

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| Mn(I) PN₃ | 2 | 85 |

| Ru(p-cymene) | 5 | 72 |

| Fe(CO)₅ | 10 | 58 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.

Reduction: : The nitro groups can be reduced to amines using agents like hydrogen gas over a palladium catalyst.

Substitution: : Both nucleophilic and electrophilic substitutions are feasible due to the active hydrogen atoms and electron-rich aromatic ring.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: : Palladium-catalyzed hydrogenation or lithium aluminum hydride in anhydrous conditions.

Substitution: : Halogenating agents or Grignard reagents under controlled temperatures.

Major Products

Sulfoxides and Sulfones: : From oxidation reactions.

Amines: : From reduction of nitro groups.

Substituted Aromatics: : From various substitution reactions.

Scientific Research Applications

Chemistry

Catalysis: : The compound can act as a ligand in metal-catalyzed reactions due to its electron-rich structure.

Organic Synthesis: : Its versatile functional groups make it a useful intermediate in synthesizing complex molecules.

Biology

Enzyme Inhibition: : Potential to inhibit specific enzymes due to its sulfonamide group, which mimics biological substrates.

Pharmacology: : Exploration as a drug candidate for its anti-inflammatory and antimicrobial properties.

Medicine

Therapeutics: : Potential use in developing treatments for conditions like cancer and bacterial infections.

Drug Delivery: : As a scaffold for targeted drug delivery systems.

Industry

Material Science: : Possible applications in designing new materials with specific electronic properties.

Agrochemicals: : Development of new pesticides or herbicides.

Mechanism of Action

Molecular Targets and Pathways

The sulfonamide group can mimic natural substrates of enzymes, allowing the compound to inhibit or modify enzyme activity. This interaction may involve binding to the active site or altering enzyme conformation, disrupting normal biochemical pathways.

Comparison with Similar Compounds

Research Findings and Limitations

- Further assays are needed to validate this .

- Crystallographic Data : The Cambridge Structural Database (CSD) contains over 250,000 entries, which could provide conformational insights for the target compound and analogs . For example, similar sulfonamides in the CSD show planar sulfonamide groups critical for hydrogen bonding in enzyme active sites .

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to an ethylsulfonyl group and a methoxy-substituted methylbenzenesulfonamide moiety. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4S2 |

| Molecular Weight | 408.5 g/mol |

| CAS Number | 946347-95-1 |

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : It has been identified as a potent inhibitor of lysyl oxidase (LOX), an enzyme critical for collagen and elastin cross-linking in the extracellular matrix. Inhibition of LOX can have therapeutic implications in conditions such as fibrosis and cancer metastasis.

- Antimicrobial Activity : Studies have suggested that the compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory effects, which could be beneficial in managing inflammatory diseases.

Research Findings

A series of studies have explored the biological activity of this compound:

- In vitro Studies : In vitro assays demonstrated that N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide exhibited IC50 values indicative of its potency against specific targets. For example, it showed significant inhibition of LOX with an IC50 of approximately 0.5 μM.

- Case Studies : A notable case study involved the application of this compound in a mouse model of fibrosis. Treatment with the compound resulted in reduced collagen deposition and improved tissue architecture compared to untreated controls, suggesting its potential utility in fibrotic diseases.

Comparative Analysis with Related Compounds

The unique combination of functional groups in N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide differentiates it from similar compounds. The following table summarizes comparisons with related sulfonamide derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene | Methylsulfonyl group | Moderate LOX inhibition |

| N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene | Ethylthio group | Limited antimicrobial activity |

| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-benzamide | Benzamide moiety | Notable anti-inflammatory effects |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-2-methylbenzenesulfonamide?

Answer:

The compound is synthesized via sulfonylation reactions, where a benzenesulfonyl chloride derivative reacts with a tetrahydroquinoline amine precursor. Key steps include:

- Sulfonylation : Use of 4-methoxy-2-methylbenzenesulfonyl chloride with a tetrahydroquinoline intermediate under anhydrous pyridine or dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) to enhance reactivity .

- Purification : Column chromatography (e.g., silica gel, eluent: petroleum ether/ethyl acetate) followed by recrystallization to achieve >95% purity .

- Critical Parameters : Reaction temperature (room temperature to 60°C), stoichiometric excess of sulfonyl chloride (1.1–1.2 eq), and inert atmosphere to prevent hydrolysis .

Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:

Optimization strategies include:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) versus pyridine to balance reactivity and byproduct formation. Pyridine acts as both solvent and base, but may require post-reaction neutralization .

- Catalyst Tuning : Replace DMAP with stronger bases (e.g., triethylamine) or phase-transfer catalysts to accelerate sulfonylation .

- Temperature Gradients : Perform reactions under reflux (e.g., 80°C in THF) to reduce reaction time while monitoring thermal stability via TLC or HPLC .

- Radiolabeling : For tracking metabolic pathways, incorporate isotopes like ³⁵S via [³⁵S]mesyl chloride intermediates, ensuring radiochemical purity >98% through HPLC .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., sulfonamide N–H···O interactions) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C4, ethylsulfonyl at N1) and assess conformational flexibility .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 449.12) and detect impurities .

- HPLC-PDA : Quantify purity (>99%) using C18 columns with acetonitrile/water gradients .

Advanced: How should researchers resolve contradictory bioactivity data across different assays?

Answer:

Contradictions often arise from:

- Assay Variability : Standardize cell-based vs. enzyme-linked assays (e.g., IC₅₀ in kinase inhibition). For example, differences in ATP concentration or pH may alter binding affinity .

- Structural Isomerism : Verify the absence of regioisomers (e.g., sulfonamide positional variants) via NOESY NMR or X-ray analysis .

- Solubility Artifacts : Pre-saturate buffers with DMSO (≤0.1%) to prevent aggregation in aqueous media .

- Target Selectivity : Perform counter-screens against related enzymes (e.g., comparing inhibition of COX-2 vs. COX-1) to rule off-target effects .

Advanced: What strategies are effective for studying the compound’s pharmacokinetic behavior in vivo?

Answer:

- Radiolabeled Tracers : Synthesize ³⁵S- or ¹⁴C-labeled analogs to track absorption/distribution using autoradiography or liquid scintillation counting .

- Metabolite ID : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation at the tetrahydroquinoline ring or O-demethylation) .

- Plasma Protein Binding : Employ equilibrium dialysis to measure unbound fraction, critical for correlating in vitro potency with in vivo efficacy .

Basic: What biological targets or pathways are hypothesized for this compound?

Answer:

Based on structural analogs:

- Kinase Inhibition : The tetrahydroquinoline moiety may bind ATP pockets in kinases (e.g., JAK2 or PI3K), while the sulfonamide group enhances selectivity via hydrogen bonding .

- GPCR Modulation : Sulfonamide derivatives are known to interact with serotonin or dopamine receptors; molecular docking studies can prioritize targets .

- Anti-inflammatory Activity : Benzenesulfonamides often inhibit cyclooxygenase (COX) or 5-lipoxygenase (5-LOX); test in LPS-induced cytokine release models .

Advanced: How can computational methods enhance the design of derivatives with improved potency?

Answer:

- QSAR Modeling : Correlate substituent electronic effects (e.g., Hammett σ values for methoxy groups) with bioactivity to guide synthetic priorities .

- Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites (e.g., RMSD <2 Å over 100 ns trajectories) to predict residence time .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing ethylsulfonyl with cyclopropylsulfonyl) to prioritize syntheses .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal Stability : Degradation occurs >150°C; store at –20°C under argon to prevent sulfonamide hydrolysis .

- Photostability : Protect from UV light due to the tetrahydroquinoline chromophore; use amber vials for long-term storage .

- Solution Stability : In DMSO, stability >6 months at –80°C; avoid aqueous buffers with pH >8 to prevent dealkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.